2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
CAS No.: 186826-17-5
Cat. No.: VC0535706
Molecular Formula: C15H22Cl2N2O3
Molecular Weight: 349.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 186826-17-5 |
---|---|
Molecular Formula | C15H22Cl2N2O3 |
Molecular Weight | 349.2 g/mol |
IUPAC Name | 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride |
Standard InChI | InChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H |
Standard InChI Key | HBLRTSYSGOFQCK-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl |
Canonical SMILES | COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl |
Appearance | Solid powder |
Chemical Properties and Identification
Structural Information
2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride consists of a substituted benzoate core with several key functional groups that contribute to its pharmacological activity. The compound features a 4-amino-5-chloro-2-methoxybenzoate scaffold linked to a piperidinylethyl moiety, with a hydrochloride salt form that enhances its solubility and stability in aqueous solutions. This structural arrangement is crucial for its interaction with serotonin receptors, particularly the 5-HT4 subtype, where specific molecular recognition occurs through binding pocket interactions .
The parent compound (without the hydrochloride) is known as 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate, which shares the same core structure but exists in the free base form rather than as a salt . The presence of the chloride ion in the hydrochloride form creates important differences in physicochemical properties that influence its pharmaceutical behavior, including improved water solubility that facilitates its use in experimental settings.
Physical and Chemical Characteristics
The compound is characterized by the following properties:
The molecular structure contains multiple functional groups that enable specific interactions with biological targets, including an amino group, a chlorine atom, and a methoxy substituent on the benzoate ring, along with the basic piperidine nitrogen that becomes protonated at physiological pH . These structural features collectively contribute to the compound's high affinity and selectivity for 5-HT4 receptors.
Chemical Identifiers and Alternative Nomenclature
To facilitate accurate identification and reference in scientific literature, the compound is associated with several systematic identifiers:
The compound is also known by several synonyms in the scientific literature, including ML 10302 Hydrochloride, ML-10302 HCl, and ML 10302 HCl . These alternative names are commonly used in pharmacological research and publications but refer to the same chemical entity.
Pharmacological Profile
Receptor Binding and Potency
2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride demonstrates exceptional potency as a 5-HT4 receptor agonist. Binding studies have revealed the following key parameters:
The compound exhibits partial agonist activity at 5-HT4 receptors with an extremely low EC50 value of 4 nM, indicating high potency . This potent activity makes it a valuable tool for investigating 5-HT4 receptor-mediated processes in both in vitro and in vivo settings. The binding affinity, represented by the Ki value of 1.07 nM for the 5-HT4 receptor, further confirms its high-affinity interaction with this specific serotonin receptor subtype .
Selectivity Profile
One of the most notable characteristics of this compound is its remarkable selectivity for 5-HT4 receptors over other serotonin receptor subtypes:
With a Ki ratio of approximately 730 (782 nM/1.07 nM), the compound displays greater than 680-fold selectivity for 5-HT4 receptors compared to 5-HT3 receptors . This exceptional selectivity profile makes it an ideal pharmacological tool for discriminating between these receptor subtypes in experimental settings and for investigating 5-HT4-specific physiological processes without significant cross-reactivity with other serotonin receptor systems.
Mechanism of Action and Signaling Pathways
2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride exerts its biological effects through activation of 5-HT4 receptors, which belong to the G protein-coupled receptor (GPCR) family. These receptors are primarily coupled to Gs proteins, leading to activation of adenylyl cyclase and subsequent increases in intracellular cyclic adenosine monophosphate (cAMP) levels . The compound's mechanism involves:
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Binding to the orthosteric site of 5-HT4 receptors
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Inducing conformational changes that activate G proteins
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Stimulating the GPCR/G protein signaling pathway
As a partial agonist, the compound produces a submaximal response even at saturating concentrations compared to full agonists. This pharmacological profile can be advantageous in therapeutic applications, potentially offering reduced risk of receptor desensitization and downregulation compared to full agonists.
Research Findings
In Vitro Studies
In binding assays, 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride has demonstrated consistent and reproducible pharmacological properties. The compound has been evaluated in various receptor binding studies to characterize its interaction with serotonin receptors. Results from these studies have established its nanomolar affinity for 5-HT4 receptors (Ki = 1.07 nM) and significantly lower affinity for 5-HT3 receptors (Ki = 782 nM) .
Functional assays have confirmed the compound's activity as a partial agonist at 5-HT4 receptors with an EC50 value of 4 nM . These in vitro findings establish the compound as one of the most potent and selective 5-HT4 receptor ligands available for research purposes. The high selectivity ratio (>680-fold) between 5-HT4 and 5-HT3 receptors makes it particularly valuable for discriminating between these serotonin receptor subtypes in experimental settings .
In Vivo Studies
Animal studies have provided important insights into the biological effects of 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride. In one notable study using C57BL/6 mice, subcutaneous administration of the compound at a dose of 20 mg/kg was found to induce production of the soluble form of amyloid precursor protein alpha (sAPPα) in the cortex . This finding has particular relevance for neurodegenerative disease research, as sAPPα has been associated with neuroprotective effects.
The observed effects on sAPPα production suggest potential applications in neurodegenerative conditions, particularly those involving amyloid pathology such as Alzheimer's disease. These in vivo findings complement the in vitro pharmacological characterization and highlight the compound's potential utility in studying 5-HT4 receptor-mediated processes in intact biological systems .
Synthesis and Pharmaceutical Considerations
Chemical Synthesis
The synthesis of 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride typically involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 2-piperidin-1-ylethanol, followed by salt formation with hydrogen chloride . The parent compound (2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate) is first synthesized, and then converted to the hydrochloride salt to improve stability and solubility properties .
The synthesis requires precise control of reaction conditions to ensure high purity and yield, with particular attention to the regioselective chlorination of the aromatic ring and the esterification step. The final salt formation step is crucial for obtaining the desired physicochemical properties for research applications.
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